methyl (1S,2S)-2-aminocyclohexane-1-carboxylate

描述

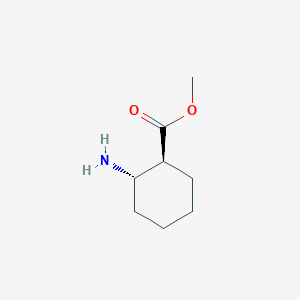

Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate: is an organic compound that belongs to the class of cyclohexane derivatives. This compound features a cyclohexane ring substituted with an amino group at the second position and a carboxylate ester group at the first position. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.

准备方法

Synthetic Routes and Reaction Conditions:

Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.

Alkene Cyclopropanation: The cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates can also be employed to synthesize cyclohexane derivatives.

Industrial Production Methods: Industrial production of methyl (1S,2S)-2-aminocyclohexane-1-carboxylate typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and scalability.

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halides, alkoxides, and other nucleophiles.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexane derivatives.

科学研究应用

Common Synthesis Methods

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Acid-catalyzed esterification | (1S,2S)-2-aminocyclohexane-1-carboxylic acid, methanol | Reflux | High |

| Asymmetric reductive amination | Aldehydes, amines | Controlled conditions | Moderate |

Organic Synthesis

Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chirality allows for the production of chiral compounds essential in pharmaceuticals.

Biological Studies

Research indicates that this compound exhibits potential biological activities. It interacts with specific molecular targets such as enzymes and receptors, influencing various biochemical pathways. Notably, its role in modulating neurotransmitter systems has been investigated for implications in treating neurological disorders.

Case Study: Neuropharmacological Effects

- Objective : To explore the compound's impact on neurotransmitter release.

- Findings : this compound was shown to enhance serotonin receptor activity, suggesting potential applications in anxiety and depression therapies.

Medicinal Chemistry

The compound is being studied for its therapeutic properties. Its unique structural features contribute to its biological activity, making it a candidate for drug development.

Case Study: Drug Development

- Compound : this compound

- Application : Investigated as a precursor for synthesizing novel antidepressants.

- Outcome : Preliminary results show promising efficacy in preclinical models.

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemical products. Its chiral nature makes it valuable for creating chiral stationary phases used in chromatography to separate enantiomers effectively.

Industrial Use Cases

| Application | Description |

|---|---|

| Chiral Chromatography | Used as a stationary phase for enantiomer separation |

| Chemical Manufacturing | Serves as an intermediate in synthesizing pharmaceuticals |

作用机制

The mechanism of action of methyl (1S,2S)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction .

相似化合物的比较

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate: This compound has a similar structure but different stereochemistry, leading to different biological and chemical properties.

Cyclohexane-1,2-diamine: Lacks the ester group but has similar amino functionality, making it useful for comparison in terms of reactivity and applications.

Cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of an ester, providing insights into the effects of esterification on chemical behavior.

Uniqueness: Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs .

生物活性

Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate, also known as (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride, is a chiral compound with significant biological relevance. Its unique stereochemistry and functional groups (amine and ester) position it as a potential candidate for various therapeutic applications. This article aims to explore the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound consists of a cyclohexane ring with an amino group and a carboxylate group. The specific stereochemistry (1S,2S) is crucial for its interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 157.21 g/mol |

| Functional Groups | Amine, Ester |

| Stereochemistry | Chiral (1S,2S) |

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The chiral nature of the compound allows it to fit into active sites, modulating biological pathways through:

- Enzyme Inhibition/Activation : The compound may inhibit or activate various enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Interaction : It can interact with specific receptors, influencing signaling pathways that regulate cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

- Neuroprotective Effects : Its structural similarity to amino acids known for neuroprotective effects indicates possible applications in neurodegenerative diseases.

- Cell Viability Influence : Studies suggest that this compound may affect cell viability and influence specific signaling pathways critical for cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Testing : In vitro studies showed that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

- Neuroprotection in Animal Models : Animal studies indicated that administration of the compound led to improved outcomes in models of neurodegeneration, likely due to its ability to modulate neurotransmitter levels.

- Enzymatic Interactions : Research demonstrated that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorders.

Potential Applications

Given its biological activity and mechanisms of action, this compound has several potential applications:

- Drug Development : As a lead molecule in drug discovery for antimicrobial or neuroprotective agents.

- Biochemical Research : Useful in studying enzyme kinetics and receptor-ligand interactions due to its chiral nature.

- Synthetic Chemistry : It serves as a building block for more complex molecules in organic synthesis.

属性

IUPAC Name |

methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYHWZRODJBJER-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449987 | |

| Record name | Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217799-18-3 | |

| Record name | Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。